![molecular formula C24H22ClN3O2S B2552076 4-acetyl-N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)benzamide hydrochloride CAS No. 1216972-53-0](/img/structure/B2552076.png)
4-acetyl-N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)benzamide hydrochloride
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Description
The compound “4-acetyl-N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)benzamide hydrochloride” is a complex organic molecule. It contains a pyridine ring, which is a simple six-membered heterocyclic scaffold found in various natural products, drug molecules, vitamins, and materials . The molecule also contains a thieno ring, which is a five-membered ring containing four carbon atoms and one sulfur atom .
Molecular Structure Analysis
The molecular formula of the compound is C17H13Cl2N3O2S . It contains a pyridine ring and a thieno ring, both of which are common structures in bioactive molecules .Physical And Chemical Properties Analysis
The molecular weight of the compound is 394.3 g/mol . It has a complexity of 596 and a topological polar surface area of 101 Ų . Other physical and chemical properties are not mentioned in the retrieved papers.Scientific Research Applications
Cyanoacetylation of Amines and Heterocyclic Synthesis
Cyanoacetamide derivatives serve as privileged structures in heterocyclic synthesis. They are crucial precursors for building various organic heterocycles. Here’s how this compound contributes:
- Synthesis of Cyanoacetamide Derivatives:: Biological Activities::
Antimicrobial Potential
Among the derivatives of this compound, compounds 1a and 1b have demonstrated good antimicrobial potential .
Anti-Inflammatory and Analgesic Activities
Two specific derivatives stand out:
- (S)-N-(benzo[d]thiazol-2-yl)-1-(4-nitrophenylsulfonyl)pyrrolidine-2-carboxamide (43)
Microtubule Polymerization Inhibition
The molecule 4SC-207 (2a) , containing the 2-[(pyridin-3’-yl)acrylamido]-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridine skeleton, inhibits microtubule polymerization at high concentrations and shows potent antiproliferative activity at low nanomolar concentrations .
properties
IUPAC Name |
4-acetyl-N-(6-benzyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)benzamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O2S.ClH/c1-16(28)18-7-9-19(10-8-18)23(29)26-24-21(13-25)20-11-12-27(15-22(20)30-24)14-17-5-3-2-4-6-17;/h2-10H,11-12,14-15H2,1H3,(H,26,29);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUGXOLUMAGHLOM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CN(CC3)CC4=CC=CC=C4)C#N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-acetyl-N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)benzamide hydrochloride |
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